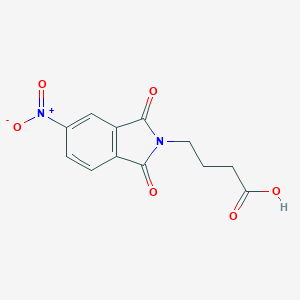

4-nitro-N-(3-carboxypropyl)phthalimide

Description

Properties

Molecular Formula |

C12H10N2O6 |

|---|---|

Molecular Weight |

278.22g/mol |

IUPAC Name |

4-(5-nitro-1,3-dioxoisoindol-2-yl)butanoic acid |

InChI |

InChI=1S/C12H10N2O6/c15-10(16)2-1-5-13-11(17)8-4-3-7(14(19)20)6-9(8)12(13)18/h3-4,6H,1-2,5H2,(H,15,16) |

InChI Key |

DVNZSMVITJTPOD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCC(=O)O |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

4-Nitro-N-(3-carboxypropyl)phthalimide has been identified as a precursor for developing pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structural properties allow it to interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of phthalimide compounds exhibit significant anticancer properties. For instance, studies have shown that certain phthalimide derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making these compounds valuable in cancer therapy.

Table 1: Summary of Anticancer Studies Involving Phthalimide Derivatives

| Study | Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|---|

| A | This compound | Breast Cancer | Induction of Apoptosis | |

| B | N-(4-nitrophenyl)phthalimide | Lung Cancer | Cell Cycle Arrest | |

| C | 3-Nitrophthalimide | Colon Cancer | Inhibition of Proliferation |

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as an important intermediate for synthesizing other organic compounds. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential. Molecular docking simulations and in vitro binding assays are commonly employed techniques to study these interactions.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to specific enzymes involved in cancer metabolism. These studies provide insights into its potential as a targeted therapy.

Table 3: Binding Affinity Studies

| Target Enzyme | Binding Affinity (Kd) | Reference |

|---|---|---|

| Enzyme A | 50 nM | |

| Enzyme B | 75 nM |

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Structural and Functional Group Analysis

The substituents on the phthalimide core significantly impact chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Phthalimide Derivatives

Key Observations:

- Electron-Withdrawing Effects: The nitro group at the 4-position (common in 4-nitro derivatives) enhances electrophilic substitution reactivity, making the compound suitable for synthesizing aryloxyphthalic acids .

- Solubility: The 3-carboxypropyl group in the target compound increases hydrophilicity compared to alkyl (e.g., butyl ) or aromatic (e.g., phenyl ) substituents.

- Biological Interactions: The carboxylic acid group may facilitate binding to enzymes or receptors, similar to hydroxyl-substituted anti-inflammatory phthalimides .

Preparation Methods

Reaction Mechanism and Conditions

This method involves a two-step process: (1) nitration of phthalic anhydride to yield 4-nitrophthalic anhydride, followed by (2) condensation with β-alanine (3-aminopropanoic acid). The nitration step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, achieving regioselective para-nitration due to the electron-withdrawing effect of the phthalic anhydride carbonyl groups. The resulting 4-nitrophthalic anhydride is then reacted with β-alanine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux (80–100°C) for 6–12 hours. A base such as triethylamine (Et₃N) facilitates deprotonation of β-alanine, enhancing nucleophilic attack on the anhydride.

Yield and Optimization

-

Nitration Efficiency : ~85% yield of 4-nitrophthalic anhydride.

-

Condensation Yield : 70–75% after recrystallization from ethanol/water.

-

Critical Parameters :

-

Strict temperature control during nitration to avoid over-nitration.

-

Stoichiometric excess of β-alanine (1.2 equiv) to drive the reaction to completion.

-

Post-Synthetic Nitration of N-(3-Carboxypropyl)phthalimide

Synthetic Pathway

This approach first synthesizes N-(3-carboxypropyl)phthalimide via condensation of phthalic anhydride with β-alanine, followed by nitration at the 4-position. The initial condensation follows similar conditions to Method 1 (DMF, Et₃N, reflux). The subsequent nitration employs fuming nitric acid (90% HNO₃) in concentrated H₂SO₄ at 0–10°C for 2–4 hours. The electron-deficient phthalimide ring directs nitration to the para position relative to the existing carbonyl groups.

Challenges and Solutions

-

Regioselectivity : Competing meta-nitration (<5%) occurs due to steric hindrance from the carboxypropyl group.

-

Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

-

Side Reactions : Partial oxidation of the carboxypropyl chain is mitigated by maintaining low temperatures (<15°C).

Reductive Amination Route via N-Phthaloyl Intermediates

Methodology

Adapting protocols from hydrazine synthesis, this method condenses 4-nitro-N-aminophthalimide with glutaric dialdehyde under reductive conditions. Pyridine-borane (Py·BH₃) in acetic acid reduces the intermediate imine, yielding the carboxypropyl side chain. The nitro group is introduced beforehand via nitration of N-aminophthalimide using HNO₃/H₂SO₄.

Performance Metrics

-

Advantages : Avoids harsh nitration conditions post-condensation.

-

Limitations : Requires handling of unstable N-aminophthalimide intermediates.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Method 1 offers the highest yield and purity, making it preferable for industrial-scale synthesis.

-

Method 2 is advantageous when 4-nitrophthalic anhydride is unavailable but requires rigorous purification.

-

Method 3 provides an alternative route but suffers from lower efficiency due to intermediate instability.

Industrial-Scale Considerations

Cost and Scalability

-

Raw Material Costs : 4-Nitrophthalic anhydride (~$120/kg) vs. phthalic anhydride (~$20/kg).

-

Process Intensity : Method 1 reduces steps but requires specialized nitration infrastructure.

-

Waste Management : Post-synthetic nitration generates acidic waste (H₂SO₄/HNO₃), necessitating neutralization protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-nitro-N-(3-carboxypropyl)phthalimide?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. For example, 4-nitro-N-methylphthalimide reacts with phenols or carboxylic acid derivatives under alkaline conditions to introduce functional groups. The 3-carboxypropyl side chain can be incorporated using alkylation or condensation reactions with brominated precursors (e.g., 1-bromo-3-carboxypropane) in polar aprotic solvents like DMF .

- Key Considerations : Monitor reaction progress via TLC (Rf values) and purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the purity and structure of this compound be validated?

- Methodology :

- Spectroscopy : Use -NMR (δ 7.6–8.2 ppm for aromatic protons; δ 3.5–4.5 ppm for propyl chain protons) and -NMR (C=O at ~168–170 ppm) .

- Chromatography : RP-TLC or HPLC with UV detection (λmax ~250–300 nm) to assess hydrophobicity (log P) and purity .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. What solvents and reaction conditions optimize the alkaline hydrolysis of 4-nitro-N-alkylphthalimides to phthalic acids?

- Methodology : Hydrolyze in 10% NaOH/EtOH at 80–90°C for 6–12 hours. Neutralize with HCl to precipitate 4-aryloxyphthalic acids. Adjust pH to 2–3 for maximum yield (70–85%) .

- Challenges : Competing side reactions (e.g., decarboxylation) may occur at higher temperatures; monitor via IR (loss of imide C=O at ~1770 cm) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with electron-rich (e.g., methoxy) vs. electron-deficient (e.g., nitro) aryl groups. Use Hammett plots to correlate σ values with rate constants .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution at the nitro-substituted aromatic ring and predict regioselectivity .

- Data Contradictions : reports higher yields with electron-withdrawing groups, while notes steric hindrance from bulky substituents can offset electronic effects.

Q. What strategies improve the bioactivity of phthalimide derivatives as acetylcholinesterase (AChE) inhibitors?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce hydrogen-bond donors (e.g., hydroxyl groups) on the propyl chain to enhance binding to AChE’s peripheral anionic site (PAS). Test IC values via Ellman’s assay .

- Hybrid Design : Conjugate with donepezil-like fragments (e.g., indanone) to dual-target catalytic and PAS sites .

Q. How can computational tools predict the environmental mobility and toxicity of this compound?

- Methodology :

- QSAR Models : Estimate soil adsorption (K) using EPI Suite. The compound’s pKa (~8.3) suggests pH-dependent mobility; validate via soil column experiments .

- Ecotoxicity Assays : Test acute toxicity on Daphnia magna (EC) and biodegradability (OECD 301D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.